Glycine methyl ester hydrochloride

Catalog No.
S774542
CAS No.
5680-79-5
M.F
C14H17NO6
M. Wt
125.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine methyl ester hydrochloride

CAS Number

5680-79-5

Product Name

Glycine methyl ester hydrochloride

IUPAC Name

methyl 2-aminoacetate;hydrochloride

Molecular Formula

C14H17NO6

Molecular Weight

125.55 g/mol

InChI

InChI=1S/C3H7NO2.ClH/c1-6-3(5)2-4;/h2,4H2,1H3;1H

InChI Key

BGMCTGARFXPQML-NSHDSACASA-N

SMILES

COC(=O)CN.Cl

Synonyms

Z-Glu-OMe;5672-83-3;Z-L-Glu-OMe;Z-L-Glutamicacid1-methylester;ST50306970;N-Carbobenzyloxy-L-glutamicacid1-methylester;L-Glutamicacid,N-[(phenylmethoxy)carbonyl]-,1-methylester;AC1MBYTE;96140_ALDRICH;SCHEMBL221391;96140_FLUKA;BGMCTGARFXPQML-NSHDSACASA-N;MolPort-002-507-588;ZINC1686373;1-MethylN-Carbobenzoxy-L-glutamate;CZ-108;KM0027;MFCD00083278;AKOS024306908;N-Cbz-L-glutamicAcid1-MethylEster;AK163594;AB0109665;FT-0686534;M1961;ST24050369

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1

Glycine methyl ester hydrochloride is an organic compound with the chemical formula C3H8ClNO2\text{C}_3\text{H}_8\text{ClNO}_2. It is a white, water-soluble solid that serves as the hydrochloride salt of the methyl ester of glycine, an amino acid. This compound is notable for its stability compared to its parent ester, which tends to polymerize or convert into diketopiperazine when stored at room temperature .

  • Toxicity: Gly-OMe⋅HCl is generally considered non-toxic but may cause mild irritation upon contact with skin or eyes.
  • Flammability: It is not a highly flammable compound.
  • Reactivity: It can react with strong acids or bases, potentially leading to decomposition.
  • Safety Precautions: Standard laboratory practices for handling chemicals should be followed, including wearing appropriate personal protective equipment (gloves, eye protection).

Synthesis of Peptides and Amino Acids

Glycine methyl ester hydrochloride (Glycine methyl ester hydrochloride) finds use as a building block in the synthesis of peptides and other amino acid derivatives. Its advantage lies in its ability to participate in peptide bond formation under mild aqueous conditions, making it an environmentally friendly alternative to traditional methods. [] This property has been explored in the development of new peptide-based drugs and research tools.

Crystallographic Studies

The well-defined structure of Glycine methyl ester hydrochloride makes it suitable for single-crystal X-ray diffraction studies. This technique allows researchers to determine the precise arrangement of atoms within a molecule, providing valuable insights into its properties and interactions with other molecules. []

Other Potential Applications

While research is ongoing, Glycine methyl ester hydrochloride also holds promise in other areas of scientific exploration. Some potential applications include:

  • Development of new materials: The unique chemical properties of Glycine methyl ester hydrochloride could be harnessed to create novel materials with specific functionalities.
  • Studies of protein-protein interactions: Glycine methyl ester hydrochloride may serve as a tool to investigate how proteins interact with each other, which is crucial for understanding various biological processes.
. Upon treatment with a base, it can be converted back into glycine methyl ester. The synthesis typically involves the reaction of glycine with trimethylsilyl chloride and subsequent addition of methanol .

Key Reactions:

  • Formation from Glycine: Glycine reacts with trimethylsilyl chloride to form glycine methyl ester hydrochloride.
  • De-esterification: In the presence of a base, the hydrochloride can revert to glycine methyl ester.

Glycine methyl ester hydrochloride exhibits several biological activities, primarily due to its structure as an amino acid derivative. It has been explored for its potential roles in various biochemical pathways, including protein synthesis and neurotransmission. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system, and its esters may influence similar pathways .

Several synthesis methods have been developed for glycine methyl ester hydrochloride:

  • Trimethylsilyl Chloride Method: Glycine is treated with trimethylsilyl chloride followed by methanol addition. This method yields stable hydrochloride salts .
  • Hydrogen Chloride Method: This involves dissolving glycine in anhydrous methanol and feeding hydrogen chloride gas under controlled conditions, allowing for efficient synthesis at elevated temperatures .
  • Thionyl Chloride Method: Another method utilizes thionyl chloride in combination with methanol for the esterification process .

Glycine methyl ester hydrochloride finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Biochemistry: Serves as a reagent in peptide synthesis and other biochemical assays.
  • Research: Utilized in studies related to amino acid metabolism and neurotransmitter function.

Research has indicated that glycine methyl ester hydrochloride interacts with various biological systems. Its role as a precursor in peptide synthesis allows it to participate in numerous biochemical pathways. Studies have explored its interactions with enzymes involved in amino acid metabolism and its influence on neurotransmitter systems .

Glycine methyl ester hydrochloride shares similarities with other amino acid esters but possesses unique characteristics that differentiate it:

Compound NameStructureUnique Features
GlycineNH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}Basic amino acid, not an ester
Glycine ethyl ester hydrochlorideC4H9ClNO2\text{C}_4\text{H}_9\text{ClNO}_2Ethyl group instead of methyl; different solubility
L-Alanine methyl ester hydrochlorideC4H9ClNO2\text{C}_4\text{H}_9\text{ClNO}_2Similar structure but different amino acid backbone
Serine methyl ester hydrochlorideC4H9ClNO3\text{C}_4\text{H}_9\text{ClNO}_3Contains hydroxyl group; different reactivity

Glycine methyl ester hydrochloride is unique due to its stability and specific interactions within biological systems compared to other amino acid esters .

Related CAS

616-34-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5680-79-5

Dates

Modify: 2023-08-15

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